

# Ornipressin Acetate (CAS Number: 914453-98-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ornipressin acetate, a synthetic analogue of vasopressin, is a potent vasoconstrictor with significant therapeutic applications, primarily in the management of hemorrhage and hypotension. This technical guide provides an in-depth overview of Ornipressin acetate, encompassing its physicochemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for its characterization are provided, along with a comprehensive summary of its quantitative data. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

## Introduction

Ornipressin, also known as 8-L-ornithine-vasopressin, is a synthetic peptide hormone derived from the endogenous neurohormone arginine vasopressin (AVP).[1][2] The substitution of arginine at position eight with ornithine results in a compound with potent vasoconstrictive properties and reduced antidiuretic effects compared to its natural counterpart.[3] **Ornipressin acetate** (CAS: 914453-98-8) is the acetate salt of this peptide.[1][4] Its primary clinical utility lies in its ability to induce localized or systemic vasoconstriction, making it a valuable agent in surgical procedures to control bleeding and in the management of hypotensive states.[5][6][7]



## **Physicochemical Properties**

A summary of the key physicochemical properties of **Ornipressin acetate** is presented in Table 1.

Table 1: Physicochemical Properties of Ornipressin Acetate

| Property          | Value                                                                        | Reference(s) |  |
|-------------------|------------------------------------------------------------------------------|--------------|--|
| CAS Number        | 914453-98-8                                                                  | [1][4]       |  |
| Molecular Formula | C45H63N13O12S2 ·<br>xC2H4O2                                                  | [1][4]       |  |
| Molecular Weight  | 1042.19 g/mol (free base)                                                    | [8]          |  |
| Appearance        | White to off-white powder/crystalline solid                                  | [1][9]       |  |
| Purity            | ≥98% (HPLC)                                                                  | [8][9]       |  |
| Solubility        | Soluble in DMSO (~10 mg/mL) and PBS (pH 7.2, ~20 mg/mL)                      | [1]          |  |
| Storage           | -20°C                                                                        | [9]          |  |
| Peptide Sequence  | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-<br>Orn-Gly-NH2 (Disulfide bridge:<br>Cys1-Cys6) | [1]          |  |

## **Mechanism of Action**

Ornipressin exerts its pharmacological effects primarily through its interaction with vasopressin receptors, which are G-protein coupled receptors (GPCRs).[10] It displays a higher affinity for the vasopressin V1a and V2 receptors compared to the V1b receptor and the oxytocin receptor.[1]

## V1a Receptor-Mediated Vasoconstriction

The most prominent effect of Ornipressin is vasoconstriction, which is mediated by its agonistic activity on V1a receptors located on vascular smooth muscle cells.[5][10] The signaling



pathway is initiated by the binding of Ornipressin to the V1a receptor, which is coupled to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC). [10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[10] IP<sub>3</sub> diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca<sup>2+</sup>) into the cytosol. The elevated intracellular Ca<sup>2+</sup> concentration leads to the formation of a Ca<sup>2+</sup>-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction, resulting in vasoconstriction.[10]



Click to download full resolution via product page

Figure 1: V1a Receptor-Mediated Signaling Pathway for Vasoconstriction.

## **V2 Receptor Interaction**

Ornipressin is also an agonist at the vasopressin V2 receptor, although its primary therapeutic effects are not attributed to this interaction.[1] V2 receptors are predominantly found in the collecting ducts of the kidneys and are coupled to Gs proteins. Activation of V2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This cascade ultimately promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption. While Ornipressin can activate this pathway, it is considered to have low antidiuretic activity compared to vasopressin.[8]

## **Quantitative Pharmacological Data**



The receptor binding and functional activity of **Ornipressin acetate** have been characterized in various in vitro and in vivo models. A summary of the key quantitative data is provided in Table 2.

Table 2: Receptor Selectivity and Potency of Ornipressin Acetate

| Receptor | Assay<br>Type             | Cell<br>Line/Tiss<br>ue | Species | Paramete<br>r | Value<br>(nM) | Referenc<br>e(s) |
|----------|---------------------------|-------------------------|---------|---------------|---------------|------------------|
| V1a      | Reporter<br>Gene<br>Assay | HEK293                  | Human   | EC50          | 0.69          | [1]              |
| V2       | Reporter<br>Gene<br>Assay | HEK293                  | Human   | EC50          | 0.45          | [1]              |
| V1b      | Reporter<br>Gene<br>Assay | HEK293                  | Human   | EC50          | >1000         | [1]              |
| Oxytocin | Reporter<br>Gene<br>Assay | HEK293                  | Human   | EC50          | 71            | [1]              |

EC<sub>50</sub> (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of **Ornipressin acetate**.

## V1a Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of **Ornipressin acetate** for the V1a receptor.



#### Materials:

- Membrane preparations from cells expressing the human V1a receptor.
- Radioligand: [3H]-Arginine Vasopressin.
- Ornipressin acetate.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- 96-well microplates.
- Glass fiber filters (GF/C).
- · Scintillation fluid and counter.

#### Procedure:

- Prepare serial dilutions of Ornipressin acetate in assay buffer.
- In a 96-well plate, add in the following order:
  - 50 μL of assay buffer (for total binding) or a high concentration of unlabeled vasopressin (for non-specific binding) or Ornipressin acetate dilution.
  - 50 μL of radioligand at a concentration close to its Kd.
  - 150 μL of membrane preparation (containing a specified amount of protein).
- Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation fluid.







- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC<sub>50</sub> value (concentration of **Ornipressin acetate** that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki =  $IC_{50}$  / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

Figure 2: Workflow for V1a Receptor Radioligand Binding Assay.



## **Functional Assay: CRE-Luciferase Reporter Gene Assay**

This protocol describes a method to assess the functional activity of **Ornipressin acetate** at Gs-coupled receptors (like the V2 receptor) using a CRE-luciferase reporter gene assay in HEK293 cells.

#### Materials:

- HEK293 cells stably or transiently expressing the human V2 receptor and a CRE-luciferase reporter construct.
- Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
- Ornipressin acetate.
- Luciferase assay reagent.
- White, opaque 96-well cell culture plates.
- · Luminometer.

#### Procedure:

- Seed the HEK293 cells in a white, opaque 96-well plate at a suitable density and allow them to attach overnight.
- Prepare serial dilutions of **Ornipressin acetate** in serum-free medium.
- Remove the growth medium from the cells and replace it with the Ornipressin acetate dilutions. Include a vehicle control.
- Incubate the cells for 4-6 hours at 37°C in a CO<sub>2</sub> incubator.
- After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.







• Plot the luminescence values against the logarithm of the **Ornipressin acetate** concentration.

ullet Determine the EC50 value by non-linear regression analysis of the dose-response curve.





Click to download full resolution via product page

Figure 3: Workflow for CRE-Luciferase Reporter Gene Functional Assay.



## In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats to evaluate the vasoconstrictive effects of **Ornipressin acetate**.

#### Materials:

- Male Wistar or Sprague-Dawley rats (250-300g).
- Anesthetic (e.g., urethane or a ketamine/xylazine mixture).
- Surgical instruments.
- Polyethylene tubing (PE-50) for cannulation.
- Heparinized saline (10-20 IU/mL).
- · Pressure transducer.
- Data acquisition system.

#### Procedure:

- Anesthetize the rat and ensure an adequate depth of anesthesia.
- Make a midline ventral incision in the neck to expose the trachea and carotid arteries.
- Perform a tracheostomy to ensure a clear airway, if necessary.
- Carefully dissect one of the carotid arteries from the surrounding tissue and vagus nerve.
- Place two ligatures around the artery, one distal and one proximal. Tie the distal ligature.
- Make a small incision in the artery and insert a heparinized saline-filled PE-50 cannula towards the aorta. Secure the cannula with the proximal ligature.
- Connect the cannula to a pressure transducer linked to a data acquisition system.



- Allow the blood pressure to stabilize.
- Administer Ornipressin acetate intravenously (e.g., via a cannulated jugular vein) in increasing doses.
- Record the changes in mean arterial pressure (MAP), systolic, and diastolic blood pressure.
- Analyze the data to determine the dose-response relationship for the pressor effect of Ornipressin acetate.

## **Potential Applications and Therapeutic Uses**

The potent vasoconstrictive properties of **Ornipressin acetate** have led to its use in several clinical scenarios:

- Local Vasoconstrictor in Surgery: Ornipressin is often combined with local anesthetics to reduce local blood flow, thereby minimizing bleeding during surgical procedures and prolonging the duration of anesthesia.[6][7]
- Management of Hypotension: It can be used to increase blood pressure in hypotensive states, such as during certain types of shock or anesthesia-induced hypotension.[5]
- Control of Bleeding Esophageal Varices: Its ability to constrict splanchnic blood vessels
  makes it useful in the management of bleeding from esophageal varices, a common
  complication of liver cirrhosis.[5]

## **Safety and Adverse Effects**

The primary adverse effects of **Ornipressin acetate** are extensions of its vasoconstrictive action and can include:

- Increased Blood Pressure (Hypertension): Systemic administration can lead to a significant rise in blood pressure.[11]
- Bradycardia: A reflex decrease in heart rate can occur in response to the increase in blood pressure.[11]



- Ischemia: Excessive vasoconstriction can lead to reduced blood flow to vital organs, potentially causing ischemia.[11]
- Gastrointestinal Disturbances: Nausea, vomiting, and abdominal cramps have been reported.[11]
- Hyponatremia: Although it has low antidiuretic activity, prolonged use may lead to water retention and low sodium levels.[11]

Careful monitoring of cardiovascular parameters is essential during the administration of **Ornipressin acetate**.

## Conclusion

Ornipressin acetate is a potent synthetic vasopressin analogue with well-characterized vasoconstrictive effects mediated primarily through the V1a receptor. Its utility as a local and systemic hemostatic agent and a pressor agent is well-established. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and methods for its pharmacological evaluation. The detailed experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers and clinicians working with this important therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]



- 4. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. scispace.com [scispace.com]
- 7. Measurement of invasive blood pressure in rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 10. iworx.com [iworx.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Ornipressin Acetate (CAS Number: 914453-98-8): A
  Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b14750789#ornipressin-acetate-cas-number-914453-98-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com